molecular formula C17H28N2O2 B5087881 ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate

ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate

Cat. No. B5087881
M. Wt: 292.4 g/mol
InChI Key: HGMMUFITYWJCBH-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as EIC and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EIC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. EIC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has been proposed as a potential anticancer agent.
Biochemical and Physiological Effects:
EIC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and has been proposed as a potential chemotherapeutic agent. EIC has also been found to inhibit the production of various inflammatory cytokines and has been proposed as a potential anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

EIC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been extensively studied for its potential applications in various fields such as medicinal chemistry and pharmacology. However, one limitation is that the mechanism of action of EIC is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that EIC has not been extensively studied in vivo, which limits its potential applications in the field of medicine.

Future Directions

There are several future directions for research on EIC. One direction is to study its effects in vivo to determine its potential applications in the field of medicine. Another direction is to study its mechanism of action in more detail to design more effective experiments to study its effects. Additionally, EIC could be modified to improve its efficacy and reduce any potential side effects.

Synthesis Methods

The synthesis of EIC involves the reaction of 4-isopropenyl-1-cyclohexene with piperazine and ethyl chloroformate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

EIC has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antitumor, antiviral, and anti-inflammatory properties. EIC has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. It has also been found to inhibit the replication of various viruses such as HIV, herpes simplex virus, and influenza virus.

properties

IUPAC Name

ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-4-21-17(20)19-11-9-18(10-12-19)13-15-5-7-16(8-6-15)14(2)3/h5,16H,2,4,6-13H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMMUFITYWJCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CCC(CC2)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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